tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate
CAS No.: 1289387-89-8
Cat. No.: VC8227950
Molecular Formula: C16H26N4O2
Molecular Weight: 306.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289387-89-8 |
|---|---|
| Molecular Formula | C16H26N4O2 |
| Molecular Weight | 306.40 g/mol |
| IUPAC Name | tert-butyl 2-[[(3-methylpyrazin-2-yl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26N4O2/c1-12-14(18-9-8-17-12)19-11-13-7-5-6-10-20(13)15(21)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3,(H,18,19) |
| Standard InChI Key | WPKYYRWCWZJSIK-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN=C1NCC2CCCCN2C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=NC=CN=C1NCC2CCCCN2C(=O)OC(C)(C)C |
Introduction
Structural Analysis and Nomenclature
The compound’s IUPAC name, tert-butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate, reflects its three core components:
-
A piperidine ring substituted at the 1-position with a tert-butyl carbamate group.
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A methylpyrazine moiety linked via an aminomethyl bridge at the 2-position of the piperidine.
-
A tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to shield amines during reactions.
Physicochemical Properties
Based on analogs, the compound’s properties can be extrapolated:
| Property | Value/Description | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₂ | Structural similarity to VC13432615 |
| Molecular Weight | ~307.39 g/mol | Calculated from formula |
| Solubility | Low in water; soluble in DMSO, DMF | Hydrophobic Boc group |
| LogP | ~2.1 | Predicted using fragment-based methods |
The Boc group enhances lipid solubility, favoring blood-brain barrier penetration, while the pyrazine moiety may engage in π-π stacking with aromatic residues in biological targets.
Comparative Analysis with Analogues
| Compound | Linker Type | Bioactivity | Unique Feature |
|---|---|---|---|
| Target Compound | Aminomethyl | Hypothetical kinase inhibition | Primary amine for H-bonding |
| VC13432615 | Ether | Tryptophan hydroxylase modulation | Ether oxygen for solubility |
The aminomethyl linker in the target compound may improve cell membrane permeability compared to ether-linked analogs, albeit with reduced metabolic stability due to potential oxidative deamination.
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